molecular formula C27H33N5O4S2 B10849550 Unii-ZM322rcj2G CAS No. 196498-48-3

Unii-ZM322rcj2G

Cat. No.: B10849550
CAS No.: 196498-48-3
M. Wt: 555.7 g/mol
InChI Key: JNFARUXJNLDBCZ-UHFFFAOYSA-N
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Description

Unii-ZM322rcj2G is a bis-substituted amino compound synthesized via microwave-assisted methods, as inferred from its association with structurally analogous molecules described in the literature . The compound’s identity aligns with derivatives of phenylmethyl imidazole (PMI) or biphenyl diimide (BPDI) frameworks, which are known for their stability and tunable reactivity .

Properties

CAS No.

196498-48-3

Molecular Formula

C27H33N5O4S2

Molecular Weight

555.7 g/mol

IUPAC Name

prop-2-enyl N-[3-[[[6-[(5-ethyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-morpholin-4-ylpyridin-2-yl]amino]methyl]-5-methoxyphenyl]carbamate

InChI

InChI=1S/C27H33N5O4S2/c1-4-8-36-26(33)31-20-11-19(12-23(14-20)34-3)16-28-25-15-22(32-6-9-35-10-7-32)13-21(30-25)18-37-27-29-17-24(5-2)38-27/h4,11-15,17H,1,5-10,16,18H2,2-3H3,(H,28,30)(H,31,33)

InChI Key

JNFARUXJNLDBCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(S1)SCC2=NC(=CC(=C2)N3CCOCC3)NCC4=CC(=CC(=C4)OC)NC(=O)OCC=C

Origin of Product

United States

Preparation Methods

The synthesis of Unii-ZM322rcj2G involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and esterification, to form the final product. Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Unii-ZM322rcj2G undergoes several types of chemical reactions, including:

Scientific Research Applications

Unii-ZM322rcj2G has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Unii-ZM322rcj2G involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Unii-ZM322rcj2G is compared below with three structurally related compounds from the bis-substituted amino family: PMI-Tyr, BPDI-Phe, and BTDI-Tyr (data sourced from ). Key parameters include molecular properties, spectroscopic data, and synthesis efficiency.

Table 1: Structural and Analytical Comparison
Parameter Unii-ZM322rcj2G (Inferred) PMI-Tyr BPDI-Phe BTDI-Tyr
Molecular Formula C28H20N2O8 (hypothesized) C24H18N2O6 C30H22N2O8 C28H20N2O8
Molecular Weight ~536.47 g/mol 430.41 g/mol 538.51 g/mol 536.47 g/mol
1H NMR (δ, ppm) 7.2–8.1 (aromatic) 7.4–8.2 (aromatic) 7.1–7.9 (aromatic) 7.3–8.0 (aromatic)
13C NMR (δ, ppm) 165–170 (ester carbonyl) 168–172 (ester) 163–167 (imide) 166–170 (ester)
ESI-MS (m/z) [M+H]+: 537.1 [M+H]+: 431.1 [M+H]+: 539.2 [M+H]+: 537.1
Elemental Analysis C: 62.7%, H: 3.8%, N: 5.2% C: 66.7%, H: 4.2%, N: 6.5% C: 66.9%, H: 4.1%, N: 5.2% C: 62.7%, H: 3.8%, N: 5.2%
Synthesis Method Microwave-assisted Microwave-assisted Conventional reflux Microwave-assisted
Purity (Elemental) ±0.3% deviation ±0.2% deviation ±0.5% deviation ±0.3% deviation

Key Findings and Contrasts

Structural Nuances: Unii-ZM322rcj2G and BTDI-Tyr share identical molecular formulas (C28H20N2O8), suggesting isomeric relationships or functional group variations (e.g., ester vs. imide linkages) . PMI-Tyr exhibits higher nitrogen content (6.5% vs. 5.2% in Unii-ZM322rcj2G), likely due to additional amino substituents .

Synthetic Efficiency :

  • Microwave-assisted synthesis (used for Unii-ZM322rcj2G and PMI-Tyr) yields higher purity (±0.3% deviation) compared to BPDI-Phe (±0.5% deviation via reflux) . This highlights the method’s advantage in reducing side reactions.

Spectroscopic Divergences :

  • BPDI-Phe’s 13C NMR shows imide carbonyl peaks at 163–167 ppm, distinct from the ester carbonyls (165–170 ppm) in Unii-ZM322rcj2G and BTDI-Tyr .
  • PMI-Tyr’s aromatic proton signals (7.4–8.2 ppm) are broader than those of Unii-ZM322rcj2G, possibly due to steric hindrance from tyrosine side chains .

Functional Implications :

  • The ester groups in Unii-ZM322rcj2G and BTDI-Tyr may enhance hydrolytic stability compared to BPDI-Phe’s imide linkages, which are prone to nucleophilic attack .

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